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This technical guide provides a comprehensive overview of C-C chemokine receptor type 5
(CCR5) expression patterns across various human tissues. Designed for researchers,
scientists, and drug development professionals, this document synthesizes quantitative
expression data, details key experimental methodologies, and visualizes associated signaling
pathways to serve as a core resource for studies involving CCR5.

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a
pivotal role in immune cell trafficking and function. It is the primary receptor for chemokines
such as CCL3 (MIP-1a), CCL4 (MIP-1[), and CCL5 (RANTES), guiding the migration of T cells,
macrophages, and other leukocytes to sites of inflammation.[1][2][3] Beyond its role in
inflammatory responses, CCR5 has gained significant attention as the major co-receptor for the
entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Understanding the precise
expression patterns of CCR5 in different tissues and cell types is therefore critical for the
development of therapeutics targeting a range of inflammatory diseases and viral infections.
This guide offers an in-depth look at the quantitative expression of CCR5 at both the mRNA
and protein levels, provides detailed protocols for its measurement, and illustrates the key
signaling events following its activation.

Data Presentation: Quantitative CCR5 Expression
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The expression of CCR5 varies significantly across different human tissues and cell
populations. The following tables summarize quantitative data from large-scale transcriptomic
and proteomic studies to provide a comparative view of CCR5 expression.

CCR5 mRNA Expression in Human Tissues

The following table presents mMRNA expression levels as normalized Transcripts Per Million
(nTPM) from the Human Protein Atlas, which integrates data from the Genotype-Tissue
Expression (GTEX) project and in-house studies. Tissues with high expression are indicative of
a significant presence of immune cells.
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Tissue nTPM
Spleen 159.7
Lymph Node 114.7
Appendix 95.1
Small Intestine 50.4
Colon 48.9
Lung 325
Bone Marrow 24.8
Tonsil 20.3
Gallbladder 175
Skin 13.9
Stomach 12.6
Liver 11.8
Duodenum 11.5
Rectum 10.9
Fallopian Tube 7.9
Endometrium 7.2
Vagina 6.8
Urinary Bladder 6.5
Esophagus 5.8
Adipose Tissue 5.7
Ovary 5.2
Prostate 4.6
Cervix, uterine 4.5
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Kidney 3.5
Breast 29
Salivary Gland 2.8
Pancreas 2.1
Thyroid Gland 1.8
Heart Muscle 15
Smooth Muscle 14
Testis 1.3
Skeletal Muscle 0.8
Cerebral Cortex 0.7
Cerebellum 0.5
Pituitary Gland 0.4

Data sourced from the Human Protein Atlas.

CCRS5 Protein Expression in Human Tissues and Cells

Protein expression data for CCRS5 is primarily derived from immunohistochemistry (IHC) and
guantitative mass spectrometry (proteomics). IHC data provides a semi-quantitative
assessment of expression, while proteomics offers a more quantitative, albeit less
comprehensive, view.

Table 2.1: Immunohistochemistry-Based CCR5 Protein Expression
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Tissue Staining Intensity Location

Cells in red pulp and scattered

Spleen High _ _
cells in white pulp
. Scattered cells in non-germinal
Lymph Node High
centers
] ) Scattered cells in extrafollicular
Tonsil High ) ) )
and interfollicular regions
Bone Marrow Medium A subset of hematopoietic cells
_ Alveolar macrophages and
Lung Medium
some lymphocytes
) Infiltrating immune cells in the
Colon Medium _ _
lamina propria
) ) Langerhans cells and dermal-
Skin Low to Medium S
infiltrating immune cells
_ Kupffer cells and sinusoidal
Liver Low
lymphocytes
Brain Low Microglia and some neurons

Data interpretation based on immunohistochemistry staining patterns from the Human Protein
Atlas.

Table 2.2: Quantitative Proteomics-Based CCR5 Protein Abundance

TissuelCell Type Abundance (ppm) Data Source
Lymph Node Not Detected - High PaxDb
Spleen Not Detected - Medium PaxDb

CD4+ T cells Variable Literature
Macrophages Variable Literature
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Quantitative proteomics data for membrane proteins like CCRS5 is often challenging to obtain
and can be highly variable between studies. The values in PaxDb represent an integrated
score from multiple datasets and "Not Detected" may indicate expression below the detection
limit of some experiments.

Experimental Protocols

Accurate measurement of CCR5 expression is fundamental to research in this field. Below are
detailed methodologies for the key experimental techniques used to quantify CCR5 at the
protein and mRNA levels.

Immunohistochemistry (IHC) for CCRS5 in Paraffin-
Embedded Tissues

This protocol outlines the steps for visualizing CCR5 protein expression in formalin-fixed,
paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes
each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides
in 95%, 70%, and 50% ethanol for 3 minutes each. d. Rinse slides in distilled water.

2. Antigen Retrieval: a. Immerse slides in a staining container with 10 mM sodium citrate buffer
(pH 6.0). b. Heat the container in a microwave or water bath to 95-100°C for 10-20 minutes. c.
Allow slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides
with Phosphate Buffered Saline (PBS).

3. Staining: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen
peroxide for 10 minutes. b. Wash slides with PBS. c. Block non-specific binding by incubating
with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes. d. Incubate with a
primary antibody against human CCR5 at the recommended dilution overnight at 4°C in a
humidified chamber. e. Wash slides with PBS. f. Incubate with a biotinylated secondary
antibody for 30 minutes at room temperature. g. Wash slides with PBS. h. Incubate with a
streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature. i.
Wash slides with PBS. j. Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate
solution until the desired color intensity is reached. k. Rinse slides with distilled water to stop
the reaction.
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4. Counterstaining and Mounting: a. Counterstain with hematoxylin for 1-2 minutes to visualize
cell nuclei. b. "Blue" the sections in running tap water. c. Dehydrate the sections through
graded ethanol solutions and clear in xylene. d. Mount with a permanent mounting medium and
coverslip.

Flow Cytometry for Cell Surface CCR5 Expression on
Human PBMCs

This protocol details the quantification of CCR5-expressing cells within a population of
peripheral blood mononuclear cells (PBMCs).

1. Cell Preparation: a. Isolate PBMCs from whole blood using density gradient centrifugation
(e.g., Ficoll-Paque). b. Wash the isolated PBMCs twice with cold PBS containing 1% Bovine
Serum Albumin (BSA). c. Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1%
sodium azide) at a concentration of 1 x 10”6 cells/mL.

2. Antibody Staining: a. Aliquot 100 pL of the cell suspension (1 x 105 cells) into FACS tubes.
b. Add fluorochrome-conjugated antibodies against cell surface markers to identify specific cell
populations (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14). c. Add a fluorochrome-conjugated
anti-human CCR5 antibody or a corresponding isotype control antibody at the predetermined
optimal concentration. d. Vortex gently and incubate for 30 minutes at 4°C in the dark. e. Wash
the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between
washes.

3. Data Acquisition and Analysis: a. Resuspend the final cell pellet in 300-500 pL of FACS
buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events
(e.g., 50,000-100,000). c. Gate on the lymphocyte and/or monocyte populations based on their
forward and side scatter properties. d. Identify specific cell subsets (e.g., CD4+ T cells as
CD3+CD4+). e. Within the target cell population, determine the percentage of CCR5-positive
cells and the Mean Fluorescence Intensity (MFI) of the CCRS5 staining, using the isotype control
to set the gate for positivity.[4]

Real-Time Quantitative PCR (qPCR) for CCR5 mRNA
Expression
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This protocol provides a method for the absolute or relative quantification of CCR5 mRNA
transcripts.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tissues or cells using a
suitable method (e.g., TRIzol or a column-based kit). b. Assess RNA quality and quantity using
spectrophotometry and/or gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 ug of
total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]

2. gPCR Reaction Setup: a. Prepare a master mix containing a SYBR Green or TagMan-based
gPCR mix, forward and reverse primers for human CCR5, and nuclease-free water. b. For
absolute quantification, prepare a standard curve using a serial dilution of a known quantity of a
CCRS5 plasmid or purified PCR product.[5] c. For relative quantification, include primers for a
stably expressed reference gene (e.g., GAPDH, ACTB). d. Add the master mix and cDNA
template to each well of a qPCR plate. Include no-template controls for each primer set.

3. gPCR Cycling and Data Analysis: a. Perform the gPCR reaction on a real-time PCR
instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles
of denaturation, annealing, and extension). b. Generate a dissociation curve (melt curve) at the
end of the run for SYBR Green assays to verify the specificity of the amplified product. c. For
absolute quantification, determine the copy number of CCR5 mRNA in the samples by
interpolating their Ct values on the standard curve.[5] d. For relative quantification, calculate
the fold change in CCRS5 expression relative to a control sample using the AACt method, after
normalizing to the reference gene.

Mandatory Visualizations
CCRS5 Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated upon ligand binding
to CCR5.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC262429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC262429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC262429/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Plasma Membrane
Activation ‘

‘Activates

Cytoplasm

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

4 )

Sample Preparation

Whole Blood Sample

Isolate PBMCs
(Density Gradient Centrifugation)

Wash and Count Cells

é Staiping )
A

Fc Receptor Block

Add Fluorochrome-conjugated Antibodies
(Anti-CCR5, Lineage Markers, Isotype Control)

Incubate (30 min, 4°C, dark)

Wash Cells

~

4 Data Acquisitvon & Analysis

[Acquire on Flow CytometeD

Gate on Cell Populations
(e.g., Lymphocytes, Monocytes)

Identify Cell Subsets
(e.g., CD4+ T cells)

Quantify % CCR5+
and MFI

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1177732?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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